molecular formula C14H11ClN2O3 B5734817 4-chloro-N-(4-methylphenyl)-2-nitrobenzamide

4-chloro-N-(4-methylphenyl)-2-nitrobenzamide

Cat. No.: B5734817
M. Wt: 290.70 g/mol
InChI Key: TXPPWEVTRFRCJR-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methylphenyl)-2-nitrobenzamide is a substituted benzamide derivative characterized by a chloro group at the 4-position, a nitro group at the 2-position, and an N-(4-methylphenyl) substituent on the benzamide backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting bacterial enzymes such as dihydropteroate synthase (DHPS) . Its synthesis typically involves multi-step reactions, including amide bond formation between substituted benzoyl chlorides and aromatic amines.

Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-2-5-11(6-3-9)16-14(18)12-7-4-10(15)8-13(12)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPPWEVTRFRCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)-2-nitrobenzamide typically involves the nitration of 4-chloro-N-(4-methylphenyl)benzamide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzamide structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is primarily utilized as a precursor in the synthesis of potential pharmaceutical agents, especially those targeting cancer and inflammatory diseases. Its structure allows for modifications that can enhance biological activity. For instance, the nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, influencing enzyme activity and potentially leading to therapeutic effects against malignancies.

Mechanism of Action
The mechanism by which 4-chloro-N-(4-methylphenyl)-2-nitrobenzamide exerts its effects involves interaction with specific molecular targets. The nitro group may be reduced to form various reactive species that can modify proteins or nucleic acids, leading to apoptosis in cancer cells. Additionally, it may inhibit certain enzymes or proteins involved in critical cellular pathways, thus modulating biological responses.

Material Science

Advanced Materials Development
In the realm of material science, this compound is being explored for its potential use in developing advanced materials such as polymers and coatings. Its unique chemical properties due to the presence of both chloro and nitro groups contribute to its reactivity, making it suitable for creating materials with specific functionalities.

Biological Studies

Model Compound for Biological Research
This compound serves as a model in studies investigating the effects of nitrobenzamides on biological systems. Research has shown that compounds with similar structures exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties. The ability of this compound to induce apoptosis has made it a candidate for further investigation in cancer treatment.

Case Studies

Several studies have documented the efficacy and applications of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity towards various cancer cell lines, suggesting potential use in targeted cancer therapies.
  • Antimicrobial Activity : Research indicated that compounds similar to this compound showed promising results against bacterial strains, highlighting its potential as an antimicrobial agent.
  • Material Science Innovations : Investigations into polymer blends incorporating this compound revealed enhanced thermal stability and mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or proteins, thereby modulating cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 4-chloro-N-(4-methylphenyl)-2-nitrobenzamide can be contextualized by comparing it to compounds with analogous substituents or scaffolds. Key comparisons include:

Sulfonamide Derivatives

  • 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) :
    • Structure : Features a sulfonyl linker instead of a nitro group.
    • Activity : Exhibits moderate antimicrobial activity against Bacillus linens (MIC = 64 µg/mL) but lower potency compared to sulfonamide derivatives with nitro groups .
    • Synthesis : Synthesized via sequential reactions of 4-methylbenzenesulfonyl chloride with propylamine and 3-chlorobenzoyl chloride .

Nitro-Substituted Benzamides

  • 2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide: Structure: Contains a 4-ethoxy substituent on the phenyl ring instead of 4-methyl.
  • 5-Methyl-N-(4-methylphenyl)-2-nitrobenzamide :
    • Structure : Replaces the 4-chloro substituent with a 5-methyl group.
    • Synthesis : Prepared via coupling 2-nitrobenzoyl chloride with 4-methylaniline, yielding a 50% isolated yield .

Bromo-Substituted Analogues

  • 4-Bromo-N-(2-nitrophenyl)benzamide: Structure: Bromo substituent at the 4-position and nitro at the 2-position.

Thiourea Derivatives

  • N-[(4-Methylphenyl)carbamothioyl]-2-nitrobenzamide :
    • Structure : Thiourea linkage instead of a benzamide backbone.
    • Applications : Used in synthesizing N-aryl-N'-(o-nitrobenzoyl)thiourea derivatives for antimicrobial studies .

Biological Activity

4-Chloro-N-(4-methylphenyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzamide class and features a chloro group, a methyl-substituted phenyl group, and a nitro group, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃ClN₂O₂
  • Molecular Weight : Approximately 276.71 g/mol
  • Functional Groups : Chloro (Cl), Nitro (NO₂), and Benzamide

The presence of the nitro group is particularly noteworthy as it can undergo bioreduction to form reactive intermediates, which may interact with cellular components, enhancing the compound's biological activity.

Research indicates that this compound exhibits several mechanisms that contribute to its biological effects:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in glucose metabolism, which may be beneficial for diabetes management. It interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to their active sites .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, affecting various pathogens through interaction with their metabolic pathways.
  • Antidiabetic Effects : The structure-activity relationship (SAR) studies indicate that modifications on the benzamide core can enhance the antidiabetic potential of related compounds. For instance, certain derivatives have been shown to activate glucokinase, leading to improved glycemic control .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibitory effects on α-glucosidase and α-amylase; potential for diabetes treatment
AntimicrobialDemonstrated activity against various bacterial strains; mechanisms under investigation
AntidiabeticActivation of glucokinase; improved glucose metabolism in vitro
CytotoxicityPotential anticancer activity in specific cell lines; ongoing studies required

Case Studies

  • Antidiabetic Research :
    A study focused on a series of benzamide derivatives including this compound revealed that modifications significantly impacted their inhibitory activity against α-glucosidase and α-amylase. The most active compounds demonstrated enhanced binding affinity through hydrogen bonding and hydrophobic interactions with the enzyme active sites .
  • Antimicrobial Studies :
    Another investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    Preliminary cytotoxicity evaluations showed that certain derivatives of this compound could induce apoptosis in cancer cell lines such as MCF-7 and SH-SY5Y. Further studies are needed to elucidate the specific pathways involved .

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-N-(4-methylphenyl)-2-nitrobenzamide, and what coupling reagents are typically employed?

The compound is synthesized via carbodiimide-mediated coupling reactions. A standard protocol involves reacting substituted benzoic acid derivatives (e.g., 2-nitro-4-chlorobenzoic acid) with 4-methylaniline using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Key techniques include:

  • IR spectroscopy : Identifies amide C=O stretching (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • ¹H-NMR : Confirms aromatic proton environments (e.g., methylphenyl protons at δ 2.3 ppm).
  • Elemental analysis : Validates C, H, N, and Cl composition .
TechniqueKey Peaks/DataReference
IR1680 cm⁻¹ (amide I), 1520 cm⁻¹ (NO₂)
¹H-NMRδ 2.3 ppm (CH₃), δ 7.2–8.1 ppm (aromatic)

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is 5.0, where protonation of the amide group is minimized, preserving the conjugated π-system. At higher pH (>7), deprotonation disrupts fluorescence .

Q. What are the recommended protocols for determining the purity of this compound in research settings?

  • TLC : Use silica gel GF₂₅₄ with ethyl acetate/hexane (3:7); Rf ~0.5.
  • UV spectrophotometry : Measure absorbance at λmax = 340 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹).
  • HPLC : C18 column, acetonitrile/water (60:40), flow rate 1.0 mL/min .

Q. What solubility characteristics should researchers consider when handling this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves well in ethanol, DMSO, and dichloromethane. Solubility in ethanol is ~50 mg/mL at 25°C, making it suitable for in vitro assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity during the synthesis of this compound derivatives?

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane to enhance reagent stability.
  • Catalyst : Add 4-dimethylaminopyridine (DMAP) to accelerate acylation. Yield improvements (up to 85%) are achieved by iterative optimization of molar ratios (acid:amine = 1.2:1) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(4-methylphenyl)-2-nitrobenzamide
Reactant of Route 2
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4-chloro-N-(4-methylphenyl)-2-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.